Picroside I

Catalog No.
S621328
CAS No.
27409-30-9
M.F
C24H28O11
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picroside I

CAS Number

27409-30-9

Product Name

Picroside I

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

XZGPUOQGERGURE-LUVHZPKESA-N

SMILES

Array

Synonyms

picroside I

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@]4(O5)CO)O)O)O)O

The exact mass of the compound Picroside I is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Picroside I (CAS 27409-30-9) is a highly purified iridoid glycoside and the primary phytochemical marker isolated from the roots and rhizomes of Picrorhiza kurroa. As a leading hepatoprotective and neurotrophic compound, it serves as a critical reference standard and bioactive precursor in pharmaceutical development and metabolomics [1]. Commercially, it is often encountered as a major constituent of Kutkin (Picroliv), a standardized crude mixture. However, for rigorous procurement, pure Picroside I (≥98% HPLC) is prioritized over crude extracts to eliminate batch-to-batch variability and isolate its specific pharmacological mechanisms, such as its distinct modulation of cellular signaling and its specific pharmacokinetic half-life.

Procuring crude Picrorhiza kurroa extracts (Kutkin/Picroliv) or substituting Picroside I with its close structural analog, Picroside II (Kutkoside), introduces critical failures in both analytical standardization and functional assays. While both are iridoid glycosides, they exhibit divergent biological activities; for instance, Picroside II actively inhibits free fatty acid (FFA) accumulation via FATP5 downregulation, whereas Picroside I lacks this specific inhibitory activity [1]. Consequently, using a mixed extract confounds lipid metabolism studies. Furthermore, in biomanufacturing and plant tissue culture, Picroside I accumulates at significantly different rates than its analogs, meaning that process scale-up parameters optimized for one cannot be applied to the other. Pure Picroside I is therefore non-negotiable for targeted pathway elucidation and precise chromatographic calibration.

Differential Accumulation in Biomanufacturing Scale-Up

In standardized Picrorhiza kurroa callus tissue cultures optimized for secondary metabolite production, Picroside I demonstrates a significantly higher accumulation capacity than its primary analog. High-performance liquid chromatography (HPLC) quantification of 16-week-old cultures revealed a maximum yield of 16.37 ± 0.0007 mg/g for Picroside I, compared to only 6.34 ± 0.0012 mg/g for Picroside II [1].

Evidence DimensionSecondary metabolite yield in 16-week callus culture
Target Compound Data16.37 ± 0.0007 mg/g (Picroside I)
Comparator Or Baseline6.34 ± 0.0012 mg/g (Picroside II)
Quantified Difference2.58-fold higher biosynthetic yield
ConditionsMurashige and Skoog medium supplemented with 2,4-D and kinetin, 16-week incubation

Establishes Picroside I as the more commercially viable and scalable target for plant-based biomanufacturing and metabolic engineering.

Pathway Specificity in Hepatic Lipid Accumulation

When evaluating the hepatoprotective mechanisms of iridoid glycosides in HepG2 cells challenged with free fatty acids (FFAs), Picroside I and Picroside II exhibit entirely distinct functional profiles. Pretreatment with 10 µM Picroside II reduced cellular lipid accumulation by 30% via the downregulation of FATP5, whereas Picroside I demonstrated 0% inhibitory activity on lipid accumulation under identical conditions [1].

Evidence DimensionInhibition of FFA-induced lipid accumulation
Target Compound Data0% reduction (Picroside I)
Comparator Or Baseline30% reduction (Picroside II)
Quantified DifferenceAbsolute functional divergence (0% vs 30% inhibition)
ConditionsHepG2 cells challenged with 500 µM FFA mixture for 20 hours, 10 µM compound pretreatment

Proves that generic Kutkin mixtures will confound NAFLD models, necessitating pure Picroside I as a negative control or specific probe for non-FATP5 pathways.

Distinct Pharmacokinetic Retention Profiles

Pharmacokinetic profiling of iridoid glycosides in rat plasma using UHPLC-ESI-MS/MS reveals that Picroside I possesses a significantly longer systemic retention than Picroside II. Following oral administration, the Mean Residence Time (MRT0–t) for Picroside I was measured at 3.6 ± 0.2 hours, compared to 2.3 ± 0.5 hours for Picroside II, despite both compounds sharing an identical Tmax of 1.1 hours [1].

Evidence DimensionMean Residence Time (MRT0–t) in plasma
Target Compound Data3.6 ± 0.2 h (Picroside I)
Comparator Or Baseline2.3 ± 0.5 h (Picroside II)
Quantified Difference56.5% longer mean residence time
ConditionsRat plasma analyzed via UHPLC-ESI-MS/MS after oral administration

Guides the selection of Picroside I for sustained-exposure in vivo efficacy models where prolonged systemic circulation is required.

Analytical QA/QC of Standardized Herbal Extracts

Due to its high natural abundance in Picrorhiza kurroa and distinct chromatographic retention profile, pure Picroside I is an essential reference standard. It is required to accurately calibrate UHPLC-ESI-MS/MS workflows, ensuring that commercial Kutkin/Picroliv extracts meet stringent batch-to-batch purity requirements without cross-quantification errors with Picroside II [1].

Biomanufacturing and Callus Culture Scale-Up

Given its superior accumulation rate (16.37 mg/g) compared to analogs, Picroside I is the preferred target compound for optimizing secondary metabolite production in plant tissue cultures. It serves as the primary benchmark for evaluating the efficacy of phytohormone supplements in large-scale bioreactor environments[2].

Mechanistic Probing in Hepatotoxicity and NAFLD Models

Because Picroside I lacks the FATP5-mediated lipid inhibitory activity seen in Picroside II, it is uniquely suited as a structural control in non-alcoholic fatty liver disease (NAFLD) assays. Researchers procure this specific compound to isolate alternative hepatoprotective pathways without confounding the assay with direct free fatty acid uptake inhibition [3].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

492.16316171 Da

Monoisotopic Mass

492.16316171 Da

Heavy Atom Count

35

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

27409-30-9

Wikipedia

Picroside I

Dates

Last modified: 08-15-2023
Tetrahedron Lett., 1969, p3837

Explore Compound Types